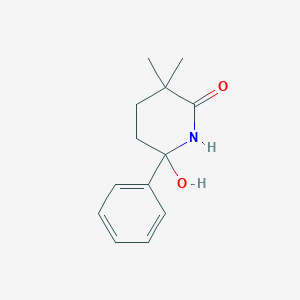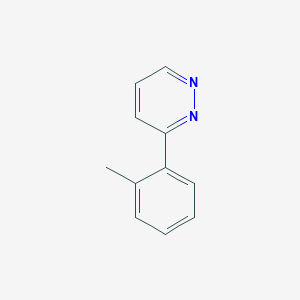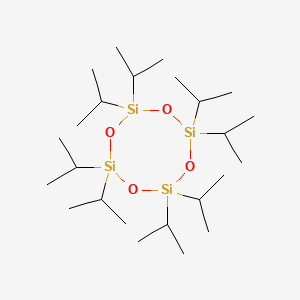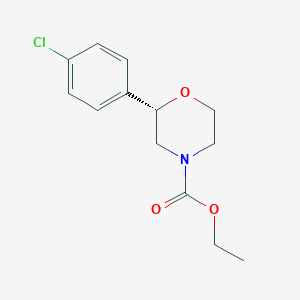![molecular formula C13H18O2S B14196900 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene CAS No. 918341-07-8](/img/structure/B14196900.png)
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methanesulfonyl ethenyl group.
Preparation Methods
The synthesis of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by the electron-donating tert-butyl group
Scientific Research Applications
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the methanesulfonyl ethenyl group, making it less reactive in certain chemical reactions.
Methanesulfonylbenzene: Lacks the tert-butyl group, affecting its electron-donating properties and reactivity.
Ethenylbenzene: Lacks both the tert-butyl and methanesulfonyl groups, resulting in different chemical behavior.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
918341-07-8 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)12-7-5-11(6-8-12)9-10-16(4,14)15/h5-10H,1-4H3 |
InChI Key |
VJSOKQCDQQGYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)



![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)

